molecular formula C10H7N B3047282 2,5-Diethynylaniline CAS No. 137000-70-5

2,5-Diethynylaniline

Cat. No.: B3047282
CAS No.: 137000-70-5
M. Wt: 141.17 g/mol
InChI Key: KLXIWNNKFUMLDY-UHFFFAOYSA-N
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Description

2,5-Diethynylaniline is a substituted aniline derivative featuring two ethynyl (–C≡CH) groups at the 2- and 5-positions of the benzene ring. Its molecular formula is C₈H₅N, with a molecular weight of 115.14 g/mol. This compound is primarily utilized as a monomer in synthesizing porous organic polymers (POPs) via palladium/copper-catalyzed Sonogashira–Hagihara cross-coupling reactions . For instance, it reacts with 1,3,5-tris(4-bromophenyl)benzene to form NH₂-POP, a nitrogen-rich polymer with applications in fluorescence-based sensing and gas adsorption .

Key properties of this compound include:

  • FT-IR signatures: Distinct C-Br stretching vibrations at 619 cm⁻¹ and 672 cm⁻¹ (prior to polymerization) .
  • Synthetic yield: ~80% under optimized conditions (85°C, 72 hours, N₂ atmosphere) .

Properties

IUPAC Name

2,5-diethynylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N/c1-3-8-5-6-9(4-2)10(11)7-8/h1-2,5-7H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXIWNNKFUMLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)C#C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80626101
Record name 2,5-Diethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137000-70-5
Record name 2,5-Diethynylbenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137000-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diethynylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80626101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Diethynylaniline can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 2,5-dibromoaniline is reacted with ethynyltrimethylsilane in the presence of a palladium catalyst and copper iodide. The reaction is typically carried out in a solvent such as tetrahydrofuran (THF) under an inert atmosphere of argon .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective catalysts and reagents .

Chemical Reactions Analysis

Types of Reactions

2,5-Diethynylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,5-Diethynylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-diethynylaniline depends on the specific application. In materials science, its conjugated structure allows for efficient electron transport, making it useful in organic semiconductors. In chemical reactions, the ethynyl groups provide sites for further functionalization, enabling the synthesis of a wide range of derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Dimethylaniline

  • Structure : Two methyl (–CH₃) groups at the 2- and 5-positions.
  • Molecular formula : C₈H₁₁N; Molecular weight : 121.18 g/mol .
  • Physical properties :
    • Melting point: 11.5°C ; Boiling point: 214°C .
    • Density: 0.979 g/cm³ at 20°C .
  • Applications : Intermediate in dye synthesis, agrochemicals, and pharmaceuticals .
  • Key differences :
    • Reactivity : Methyl groups are electron-donating, reducing electrophilic substitution reactivity compared to ethynyl groups, which enable cross-coupling reactions .
    • Thermal stability : 2,5-Dimethylaniline decomposes at lower temperatures (~215°C) than NH₂-POP (>400°C) .

2,5-Dichloroaniline

  • Structure : Two chlorine (–Cl) groups at the 2- and 5-positions.
  • Molecular formula : C₆H₅Cl₂N; Molecular weight : 162.02 g/mol .
  • Physical properties :
    • Melting point: 50°C ; Boiling point: 228°C .
  • Applications : Environmental pollutant analysis and pesticide synthesis .
  • Key differences :
    • Electron-withdrawing effect : Chlorine groups reduce aromatic ring electron density, contrasting with ethynyl groups’ linear geometry and sp-hybridized carbons .
    • Synthetic utility : Less reactive in cross-coupling reactions compared to ethynyl-substituted analogs.

2,6-Diethylaniline-d₁₅

  • Structure : Deuterated ethyl (–CD₂CD₃) groups at the 2- and 6-positions.
  • Molecular formula : C₁₀D₁₅N; Molecular weight : 169.30 g/mol .
  • Applications : Isotopic labeling in pharmaceutical and environmental tracer studies .
  • Key differences :
    • Isotopic substitution : Enhances stability in mass spectrometry, unlike ethynyl groups’ role in polymerization .
    • Solubility : Higher hydrophobicity due to ethyl groups compared to ethynyl’s polarizable triple bonds.

Data Tables

Table 1. Comparative Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Functional Groups
2,5-Diethynylaniline C₈H₅N 115.14 N/A N/A Ethynyl (–C≡CH)
2,5-Dimethylaniline C₈H₁₁N 121.18 11.5 214 Methyl (–CH₃)
2,5-Dichloroaniline C₆H₅Cl₂N 162.02 50 228 Chloro (–Cl)
2,6-Diethylaniline-d₁₅ C₁₀D₁₅N 169.30 N/A N/A Deuterated ethyl

Research Findings and Key Contrasts

  • Synthetic Versatility : this compound’s ethynyl groups enable covalent bonding in POP frameworks, a feature absent in methyl- or chloro-substituted analogs .
  • Thermal Resilience : NH₂-POP retains structure up to 400°C , outperforming 2,5-Dimethylaniline-derived materials, which degrade near 215°C .

Biological Activity

2,5-Diethynylaniline is an organic compound that has garnered interest in the scientific community due to its potential biological activities. This compound, characterized by the presence of ethynyl groups at positions 2 and 5 of the aniline structure, has been investigated for various pharmacological effects, including anticancer and antimicrobial properties.

Chemical Structure

The chemical formula of this compound is C10H8NC_{10}H_{8}N. Its structure features two ethynyl groups attached to an aniline backbone, which contributes to its unique reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives with structural similarities have shown significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

  • Case Study : A study reported that certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents like Doxorubicin against human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer) .
CompoundCell LineIC50 (µM)Reference
Compound AA54922.4
Compound BHCT11617.8
DoxorubicinA54952.1

Antimicrobial Activity

This compound and its derivatives have also been evaluated for their antimicrobial properties. The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

  • Research Findings : In vitro studies indicated that certain derivatives showed minimum inhibitory concentrations (MICs) comparable to established antibiotics. For example, compounds derived from similar structures exhibited MIC values as low as 8 µg/mL against E. coli .
CompoundBacterial StrainMIC (µg/mL)Reference
Compound CE. coli8
Compound DS. aureus16
Trimethoprim-SulfamethoxazoleE. coli18-22

The biological activity of this compound is attributed to several mechanisms:

  • Cell Cycle Modulation : Some studies suggest that compounds related to this compound can disrupt the cell cycle in cancer cells, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Anticancer compounds often induce oxidative stress in tumor cells, which can trigger cell death pathways.
  • Inhibition of Key Enzymes : Certain derivatives may inhibit enzymes critical for bacterial survival or cancer cell proliferation.

Toxicological Considerations

While exploring the biological activities of this compound, it is essential to consider its toxicity profile. Preliminary assessments indicate that while some derivatives exhibit potent biological activities, they may also pose risks depending on their concentration and exposure routes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diethynylaniline
Reactant of Route 2
2,5-Diethynylaniline

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